
2-(1-Aminocyclopropyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Aminocyclopropyl)acetic acid is a cyclic amino acid that has garnered significant interest in the scientific community due to its potential therapeutic and environmental applications. It is a structural analog of the neurotransmitter gamma-aminobutyric acid and has been shown to have gamma-aminobutyric acid-mimetic effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Aminocyclopropyl)acetic acid typically involves the cyanoacetylation of amines. This process includes the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature is one method, while another involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned cyanoacetylation techniques, optimized for higher yields and purity.
化学反応の分析
Types of Reactions: 2-(1-Aminocyclopropyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
科学的研究の応用
2-(1-Aminocyclopropyl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a reactant in the preparation of new cyclopropyl building blocks and related amino acids.
Biology: Its gamma-aminobutyric acid-mimetic effects make it a valuable compound for studying neurotransmitter functions and interactions.
Medicine: Potential therapeutic applications include its use as a gamma-aminobutyric acid analog in neurological research and drug development.
Industry: It is used in the synthesis of various biologically active compounds and as a building block for more complex molecules.
作用機序
The mechanism of action of 2-(1-Aminocyclopropyl)acetic acid involves its interaction with gamma-aminobutyric acid receptors, mimicking the effects of gamma-aminobutyric acid. This interaction can modulate neurotransmitter activity, leading to potential therapeutic effects in neurological conditions.
類似化合物との比較
1-Aminocyclopropane-1-carboxylic acid: A precursor for ethylene synthesis in plants.
Cyclopropaneacetic acid: Another cyclic amino acid with different functional properties.
Uniqueness: 2-(1-Aminocyclopropyl)acetic acid is unique due to its structural similarity to gamma-aminobutyric acid, allowing it to mimic gamma-aminobutyric acid’s effects. This makes it particularly valuable in neurological research and potential therapeutic applications.
特性
IUPAC Name |
2-(1-aminocyclopropyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c6-5(1-2-5)3-4(7)8/h1-3,6H2,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXPCZIAOHMCKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(4-Chlorobenzyl)oxy]-2-thiophenecarbohydrazide](/img/structure/B2393210.png)
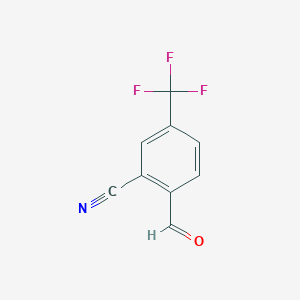
![2-(3,5-dimethoxyphenyl)-9-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2393214.png)
![8-(4-ethoxyphenyl)-N-(2-(2-hydroxyethoxy)ethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2393217.png)
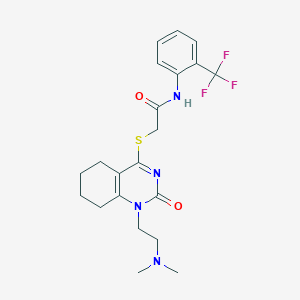
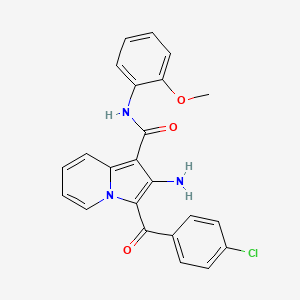
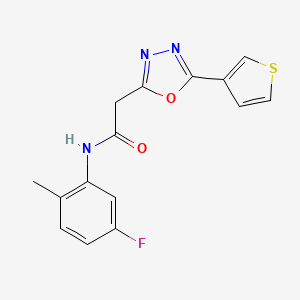
![{2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinyl}methanol](/img/structure/B2393222.png)
![10-chloro-3-(3,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2393223.png)
![N-[(1-hydroxycyclopentyl)methyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2393224.png)
![4-oxo-4-phenyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide](/img/structure/B2393225.png)
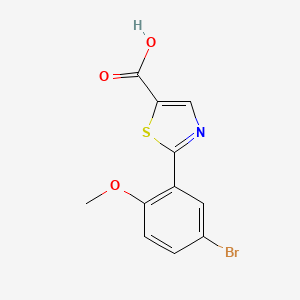
![3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(2-phenylethyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2393227.png)
![2-Benzyl-7-bromo-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2393229.png)
